2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Description
2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.289. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Applications
A series of novel hybrid compounds, integrating chalcone and methanoisoindole units, demonstrated significant anticancer activity against C6 gliocarcinoma cells in rats. These compounds, including variations of the core chemical structure, showed inhibition rates ranging from 80.51% to 97.02%, compared to the standard 5-FU. Additionally, some derivatives exhibited antimicrobial activity against human pathogens. Their potential in biomedical applications is further underscored by their inhibition effects on human carbonic anhydrase I and II isoenzymes, with Ki values in the low picomolar range, indicating potent inhibitory capabilities (Kocyigit et al., 2017).
Carbonic Anhydrase Inhibition
Another study focused on the synthesis and evaluation of novel isoindolylthiazole derivatives for their inhibition of human carbonic anhydrase isoenzymes I and II. These compounds displayed impressive inhibitory effects, with Ki values ranging from 27.07 to 37.80 nM against hCA I and 11.80 to 25.81 nM against hCA II. These findings suggest that the new derivatives are more effective inhibitors than acetazolamide (AZA), a clinically used carbonic anhydrase inhibitor, highlighting their potential as therapeutic agents (Kocyigit, Aslan, Gulcin, Temel, & Ceylan, 2016).
Enzyme Inhibition and Biological Activity
Research into the synthesis and investigation of anticancer, antibacterial activities, and enzyme inhibition profiles of pyrazoline derivatives based on the core chemical structure revealed their potent antimicrobial and anticancer activities. Moreover, these derivatives showed significant inhibition against acetylcholinesterase (AChE) enzyme and carbonic anhydrase I and II isozymes, with Ki values indicating high potency. These findings underscore the compounds' potential for further exploration as therapeutic agents in treating various conditions (Kocyigit, Budak, Gürdere, Dürü, Taslimi, Gulcin, & Ceylan, 2019).
Properties
IUPAC Name |
4-anilino-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-12-9-6-7-10(8-9)13(12)15(19)17(14)16-11-4-2-1-3-5-11/h1-7,9-10,12-13,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSSHYGXVMUFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662755 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.